4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide
Overview
Description
4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of naphthalenecarboxamides This compound is characterized by the presence of a fluoro group, a methoxyphenoxy group, and a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 4-fluoronaphthalene-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The intermediate product is then subjected to a coupling reaction under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalenecarboxamides.
Scientific Research Applications
4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[2-(2-fluorophenoxy)ethyl]naphthalene-1-carboxamide
- 4-fluoro-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-carboxamide
- 4-fluoro-N-[2-(2-bromophenoxy)ethyl]naphthalene-1-carboxamide
Uniqueness
4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide is unique due to the presence of the methoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-24-18-8-4-5-9-19(18)25-13-12-22-20(23)16-10-11-17(21)15-7-3-2-6-14(15)16/h2-11H,12-13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFIVYLYJLORDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C3=CC=CC=C32)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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